N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[4-(DIMETHYLAMINO)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a dimethylamino phenyl group, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[4-(DIMETHYLAMINO)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and dimethylamino phenyl intermediates. These intermediates are then coupled through various organic reactions, such as nucleophilic substitution and cyclization, to form the final oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[4-(DIMETHYLAMINO)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The benzodioxole and dimethylamino phenyl groups can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[4-(DIMETHYLAMINO)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[4-(DIMETHYLAMINO)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the rest of the structure.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another compound with the benzodioxole group, used in different applications.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-[4-(DIMETHYLAMINO)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds.
Properties
Molecular Formula |
C19H18N4O4 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O4/c1-23(2)14-6-4-13(5-7-14)17-21-19(27-22-17)18(24)20-10-12-3-8-15-16(9-12)26-11-25-15/h3-9H,10-11H2,1-2H3,(H,20,24) |
InChI Key |
RQZTWCCBTDBTBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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